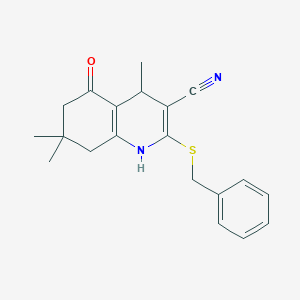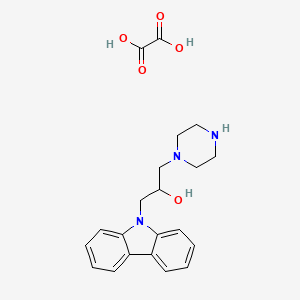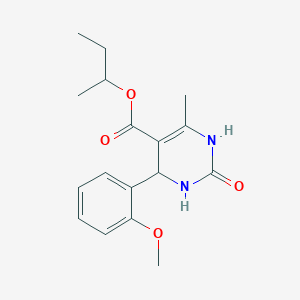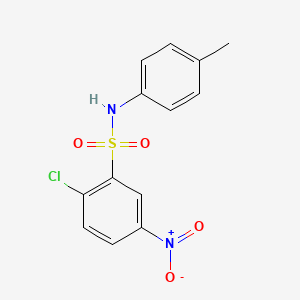![molecular formula C20H21FN2O4S B4891551 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4891551.png)
1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline, also known as FHQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. FHQ belongs to the class of quinoline derivatives that have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline exerts its biological activity by inhibiting the activity of certain enzymes involved in key cellular processes. For example, 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to possess a wide range of biochemical and physiological effects. In addition to its antitumor activity, 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to possess anti-inflammatory and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes involved in key cellular processes, such as topoisomerase II.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline for lab experiments is its potent biological activity against a wide range of cancer cell lines. This makes 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline. One area of research is the development of more efficient synthesis methods for 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline. Another area of research is the identification of the precise mechanism of action of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline, including its interactions with key enzymes and cellular pathways. Additionally, there is a need for further research on the potential use of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline in combination with other anticancer agents to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 4-fluoro-3-nitrobenzoic acid with morpholine and thionyl chloride to obtain 4-fluoro-3-(4-morpholinylsulfonyl)benzoic acid. This intermediate is then reacted with cyclohexanone to obtain the final product, 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline.
Applications De Recherche Scientifique
1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. It has been suggested that 1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c21-17-8-7-16(14-19(17)28(25,26)22-10-12-27-13-11-22)20(24)23-9-3-5-15-4-1-2-6-18(15)23/h1-2,4,6-8,14H,3,5,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVQYKNVVBWFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=C(C=C3)F)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4891490.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)
![3-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4891505.png)
![2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B4891511.png)

![2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol](/img/structure/B4891528.png)

![N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4891549.png)
![N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]benzamide}](/img/structure/B4891557.png)
![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)